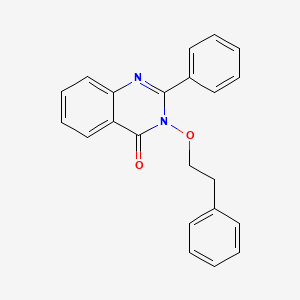![molecular formula C14H16ClNO2 B2466233 [3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411266-49-2](/img/structure/B2466233.png)
[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as CX-5461, is a small molecule inhibitor that has gained attention for its potential in cancer therapy. CX-5461 is a selective inhibitor of RNA polymerase I transcription, which is a key process in the synthesis of ribosomal RNA. Inhibition of this process leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation.
作用機序
[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation. This compound has been shown to induce DNA damage response and activate p53, a tumor suppressor protein. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound has been found to induce DNA damage response and activate p53, which leads to the induction of apoptosis and inhibition of cell proliferation. It has also been shown to reduce the levels of ribosomal RNA and protein synthesis, leading to the disruption of ribosome biogenesis. This compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone has several advantages for lab experiments. It is a selective inhibitor of RNA polymerase I transcription, which makes it a valuable tool for studying ribosome biogenesis and its role in cancer cell growth and proliferation. This compound has been shown to be effective against a wide range of cancer cell lines, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. This compound can also be unstable in solution, which can affect its activity.
将来の方向性
For [3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone research include the development of more potent and selective inhibitors of RNA polymerase I transcription, the identification of biomarkers that can predict response to this compound, and the evaluation of this compound in clinical trials. The combination of this compound with other cancer therapies is also an area of active research.
合成法
[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone is a synthetic compound that can be prepared through a multistep process. The first step involves the reaction of 4-chlorobenzylamine with 3-methylpyrrolidine to form 3-(4-chlorophenyl)-3-methylpyrrolidin-1-amine. This intermediate is then reacted with epichlorohydrin to produce this compound.
科学的研究の応用
[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone has been extensively studied for its potential in cancer therapy. It has been shown to be effective against a wide range of cancer cell lines, including breast, colon, and prostate cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in preclinical models.
特性
IUPAC Name |
[3-(4-chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(10-2-4-11(15)5-3-10)6-7-16(9-14)13(17)12-8-18-12/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCKHCBGWGCUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


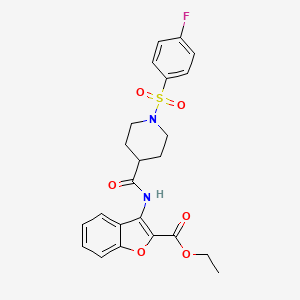

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)
![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)
![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)
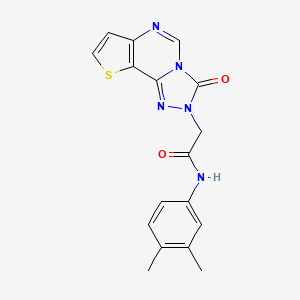
![(4-(1H-benzo[d]imidazole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2466163.png)
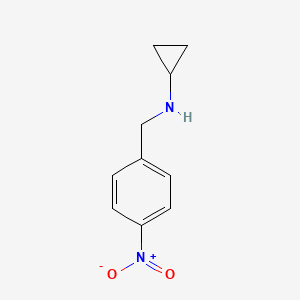
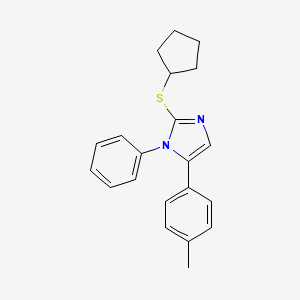
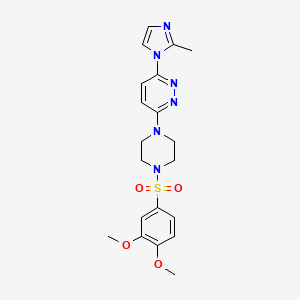
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide](/img/structure/B2466171.png)
![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)
